Vicagrel

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

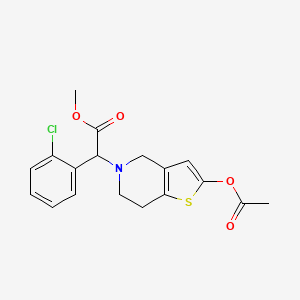

methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHHCBSBCDGWND-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314081-53-2 | |

| Record name | Vicagrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VICAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Vicagrel: A Novel P2Y12 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Vicagrel is an investigational antiplatelet agent belonging to the thienopyridine class, designed to overcome the limitations of clopidogrel, a widely used antiplatelet drug.[1] Developed by Jiangsu Vcare PharmaTech Co., Ltd. in collaboration with China Pharmaceutical University, this compound is a prodrug that, like clopidogrel, ultimately forms an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[2] This inhibition prevents ADP-induced platelet aggregation, a critical step in the formation of blood clots.[1] The key innovation in this compound's design lies in its metabolic activation pathway, which bypasses the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme, thereby offering the potential for a more predictable and potent antiplatelet effect.[3] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.

Rationale for Development: Overcoming Clopidogrel Resistance

The clinical efficacy of clopidogrel is hampered by a phenomenon known as "clopidogrel resistance," where a significant portion of patients exhibit a diminished antiplatelet response. This variability is largely attributed to genetic polymorphisms in the CYP2C19 gene, which encodes the primary enzyme responsible for converting clopidogrel into its active metabolite.[4] Individuals who are poor metabolizers of CYP2C19 have lower levels of the active metabolite, leading to inadequate platelet inhibition and an increased risk of adverse cardiovascular events.[4] This limitation prompted the development of new P2Y12 inhibitors with more predictable metabolic pathways.

Mechanism of Action and Metabolic Pathway

This compound, like clopidogrel, is a prodrug that requires metabolic activation to exert its antiplatelet effect. However, its activation pathway is critically different.

Metabolic Activation:

-

Step 1: Hydrolysis. this compound is rapidly and extensively hydrolyzed in the intestine to its active intermediate, 2-oxo-clopidogrel. This initial step is catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the CYP2C19-dependent oxidation required for clopidogrel.[3][5] This circumvention of CYP2C19 is the cornerstone of this compound's design to overcome clopidogrel resistance.

-

Step 2: Oxidation. The intermediate, 2-oxo-clopidogrel, is then oxidized in the liver by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active thiol metabolite.[2]

P2Y12 Receptor Inhibition:

The active thiol metabolite of this compound selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][6] This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a key signaling pathway that leads to platelet activation and aggregation.[1]

Preclinical Development

In Vitro Studies

In Vitro Metabolism

Objective: To elucidate the enzymatic pathways responsible for this compound's bioactivation.

Methodology:

-

Enzyme Sources: Human liver microsomes (HLM), human intestinal microsomes (HIM), recombinant human CES2, and recombinant human AADAC.[3]

-

Incubation: this compound (20 µM) was incubated with the respective enzyme sources for 30 minutes.[6]

-

Analysis: The formation of the active metabolite was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Key Findings:

-

This compound is rapidly metabolized to 2-oxo-clopidogrel in intestinal microsomes, with contributions from both CES2 and AADAC.[3]

-

The conversion of this compound to its active metabolite in rat liver microsomes has been demonstrated.[6]

In Vivo Animal Studies

Pharmacodynamics in Rats

Objective: To assess the antiplatelet activity of this compound in vivo.

Methodology:

-

Animal Model: Sprague-Dawley rats.[8]

-

Drug Administration: this compound was administered orally at a dose of 3 mg/kg.[6]

-

Assessment: ADP-induced platelet aggregation was measured.[6]

Key Findings:

-

This compound demonstrated a significant inhibitory effect on ADP-induced platelet aggregation in rats.[6]

Thrombosis Model in Rats

Objective: To evaluate the antithrombotic efficacy of this compound.

Methodology (Ferric Chloride-Induced Thrombosis Model):

-

Male Sprague-Dawley rats are anesthetized.

-

The carotid artery is exposed.

-

A filter paper saturated with a 20-35% ferric chloride (FeCl₃) solution is applied to the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.[8][9]

-

Blood flow is monitored to determine the time to occlusion (TTO).

-

The weight of the resulting thrombus can also be measured.[8]

-

This compound or vehicle is administered prior to the FeCl₃ application to assess its effect on TTO and thrombus weight.

Key Findings:

-

Preclinical studies utilizing this model have been instrumental in demonstrating the antithrombotic potential of this compound.

Safety Pharmacology

Objective: To assess the potential for bleeding associated with this compound.

Methodology (Tail Bleeding Time Assay):

-

Mice are anesthetized.

-

The tail is transected at a specific diameter (e.g., 1.5 mm).

-

The tail is immersed in saline at 37°C.[10]

-

The time until bleeding ceases is recorded. Bleeding volume can also be quantified by measuring changes in body weight or by hemoglobin assay of the saline.[10]

-

This compound or control is administered prior to the assay.

Key Findings:

-

This compound was found to have low acute toxicity in mice, with a single oral dose of 5 g/kg being well-tolerated over 14 days.[6]

Clinical Development

Phase I Clinical Trials in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy human subjects.

Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy Chinese volunteers. Participants were assigned to receive single oral doses of this compound (5, 10, 20, 40, 60, and 75 mg), clopidogrel (75 mg), or placebo.[11]

Experimental Protocols:

Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected at various time points pre- and post-dose.[12]

-

Analytical Method: Plasma concentrations of this compound's metabolites were determined using a validated LC-MS/MS method.[12]

Pharmacodynamic Analysis

-

Assay: Inhibition of platelet aggregation (IPA) was assessed using the VerifyNow P2Y12 assay.[13]

-

Parameters: P2Y12 Reaction Units (PRU) and percent inhibition of platelet aggregation (%IPA) were calculated.[11]

Key Findings:

Pharmacokinetics

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| This compound | |||

| 5 mg | - | ~0.5 | Similar to Clopidogrel 75 mg |

| 10 mg | - | ~0.5 | - |

| 15 mg | - | ~0.5 | - |

| Clopidogrel | |||

| 75 mg | - | ~0.75 | - |

| Data presented are for the active metabolite. Specific Cmax and AUC values were not consistently reported across all sources in a comparable format. |

Pharmacodynamics

| Dose | Mean %IPA at 4 hours (Single Dose) |

| This compound | |

| 5 mg | 5.6% |

| 10 mg | 11.3% |

| 20 mg | 41.9% |

| 40 mg | 84.8% |

| 60 mg | 78.5% |

| 75 mg | 86.7% |

| Clopidogrel | |

| 75 mg | No measurable effect |

| Data from a single ascending dose study in healthy Chinese volunteers.[4] |

| Dose (10-day dosing) | Mean %IPA at 4 hours on Day 10 |

| This compound | |

| 5 mg | 32.4% |

| 10 mg | 60.7% |

| 15 mg | 79.1% |

| Clopidogrel | |

| 75 mg | 46.6% |

| Data from a multiple-dose study in healthy Chinese volunteers.[14] |

Safety and Tolerability:

-

This compound was well-tolerated in single doses up to 75 mg and in multiple-dose regimens.[4][14]

-

Adverse events were generally mild and reversible.[4]

Phase II and III Clinical Trials

This compound has progressed to later-stage clinical trials. A Phase II trial (NCT03599284) was designed to explore the efficacy, safety, and pharmacokinetics of different doses of this compound compared to clopidogrel in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI).[2] More recently, a Phase III clinical trial in China has completed patient enrollment, evaluating the efficacy and safety of this compound versus clopidogrel in patients with acute coronary syndrome (ACS).[2]

Future Directions

The development of this compound represents a significant step forward in antiplatelet therapy. By circumventing the unpredictable metabolism of clopidogrel, this compound has the potential to provide a more consistent and effective antiplatelet response, particularly in individuals with CYP2C19 loss-of-function alleles. The results of the ongoing Phase III clinical trial will be crucial in determining the future role of this compound in the management of cardiovascular diseases.

Disclaimer: this compound is an investigational drug and has not been approved for clinical use by regulatory agencies. The information provided in this guide is for research and informational purposes only.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 4. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]

- 9. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vicagrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel antiplatelet agent and a structural analog of clopidogrel, designed to overcome the limitations of its predecessor, notably the issue of "clopidogrel resistance" associated with genetic variations in the CYP2C19 enzyme. As a prodrug, this compound undergoes a more efficient and reliable metabolic activation to its active form. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed exposition of its synthesis pathway, including experimental protocols for the key reaction steps. Quantitative data are presented in structured tables, and the synthesis and metabolic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound, chemically known as methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate, is a thienopyridine derivative.[1][2] Its molecular structure is characterized by a tetrahydrothienopyridine core, a 2-chlorophenyl group, and a methyl acetate moiety, with an additional acetoxy group on the thiophene ring, which is crucial for its distinct metabolic activation pathway.

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate[1][2] |

| CAS Number | 1314081-53-2[1][3] |

| Molecular Formula | C18H18ClNO4S[1] |

| Molecular Weight | 379.86 g/mol [1][3] |

| SMILES | O=C(OC)C(C1=CC=CC=C1Cl)N2CCC3=C(C=C(OC(C)=O)S3)C2[1] |

| InChI Key | GNHHCBSBCDGWND-KRWDZBQOSA-N[2] |

Metabolic Activation Pathway

This compound is a prodrug that requires metabolic activation to exert its antiplatelet effects. Unlike clopidogrel, which relies on the polymorphic cytochrome P450 enzyme CYP2C19 for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[4][5] This initial hydrolysis yields 2-oxo-clopidogrel, the same active intermediate as clopidogrel. Subsequently, 2-oxo-clopidogrel is converted to its active thiol metabolite, H4, by various CYP450 enzymes.[4][5] This metabolic pathway bypasses the rate-limiting and variable step dependent on CYP2C19, leading to a more predictable and efficient generation of the active metabolite.

Metabolic activation pathway of this compound.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the formation of a racemic intermediate, followed by chiral resolution to isolate the desired (S)-enantiomer, and a final acetylation step. The key steps are outlined below, based on information from patent literature.

Overall Synthesis Scheme

Overall synthesis pathway of this compound.

Experimental Protocols

The following protocols are detailed descriptions of the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of Racemic methyl 2-(2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate (Racemic Formula IV Compound)

-

Methodology: This step involves the reaction of a racemic α-haloester (Formula II) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (Formula III) in the presence of a base.

-

Experimental Protocol: A detailed protocol is not publicly available. However, a representative procedure would involve dissolving the Formula III compound and a suitable base (e.g., an inorganic carbonate or an organic amine) in an appropriate aprotic solvent. The racemic α-haloester (Formula II) would then be added, and the reaction mixture would be stirred at a controlled temperature until the reaction is complete. The product would then be isolated through extraction and purified, likely by column chromatography. A Chinese patent describes a similar reaction yielding 68%.

Step 2: Chiral Resolution of Racemic Formula IV Compound to obtain (2S)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate (Formula V Compound)

-

Methodology: The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

-

Experimental Protocol:

-

Dissolve the racemic Formula IV compound in a suitable solvent such as acetone.

-

Add a solution of a chiral acid, for example, L-(-)-camphorsulfonic acid, in the same solvent.

-

Heat the mixture to reflux, then allow it to cool to room temperature to induce crystallization of the desired diastereomeric salt.

-

Isolate the crystals by filtration.

-

The free base of the (2S)-enantiomer (Formula V) can be obtained by treating the diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

-

Step 3: Acetylation of Formula V Compound to Yield this compound

-

Methodology: The final step is the acetylation of the hydroxyl group on the thiophene ring of the resolved (2S)-enantiomer.

-

Experimental Protocol:

-

Dissolve the Formula V compound in a suitable aprotic solvent.

-

In the presence of a base (e.g., an organic amine like triethylamine or pyridine), add an acetylating agent such as acetic anhydride or acetyl chloride.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

The reaction is then quenched, and the product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

-

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that detailed, publicly available experimental data with precise yields for each step are limited.

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity/ee | Reference |

| 1 | Racemic Formula II, Formula III | Base, Aprotic Solvent | - | ~68% | - | CN103664990A |

| 2 | Racemic Formula IV | L-(-)-camphorsulfonic acid, Acetone | Reflux, Crystallization | - | >99% ee (after optimization) | CN103664990A |

| 3 | Formula V | Acetic Anhydride/Acetyl Chloride, Base | - | - | High | CN103664990A |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chiral resolution step, which is a critical part of the synthesis.

Experimental workflow for the chiral resolution of the racemic intermediate.

Conclusion

This compound represents a significant advancement in antiplatelet therapy, offering a potentially more reliable and effective treatment option compared to clopidogrel. Its unique metabolic activation pathway, which bypasses the polymorphic CYP2C19 enzyme, is a key feature of its design. The synthesis of this compound, while involving a multi-step process including a critical chiral resolution, is achievable through established organic chemistry methodologies. This guide provides a foundational understanding of the chemical properties and synthesis of this compound, which can serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research and publication of detailed experimental procedures will undoubtedly contribute to the broader scientific community's ability to explore and innovate in this important therapeutic area.

References

- 1. Overcoming clopidogrel resistance: discovery of this compound as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103664990A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

The In Vivo Metabolic Activation Pathway of Vicagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, third-generation thienopyridine antiplatelet agent designed to overcome the limitations of clopidogrel, particularly the issue of "clopidogrel resistance" associated with genetic polymorphisms of cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth overview of the in vivo metabolic activation pathway of this compound. It details the enzymatic processes, key metabolites, and pharmacokinetic profile, supported by quantitative data and detailed experimental methodologies. Visual diagrams of the metabolic pathway and a representative experimental workflow are provided to facilitate a comprehensive understanding of this compound's bioactivation.

Introduction

This compound, a structural analog of clopidogrel, is a prodrug that requires a two-step metabolic activation process to exert its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor.[1][2] Unlike clopidogrel, which relies on CYP450 enzymes for both activation steps, this compound's initial activation is mediated by esterases, a key design feature that leads to a more efficient and consistent formation of its active metabolite.[3] This guide will elucidate the intricacies of this metabolic journey.

The Two-Step Metabolic Activation of this compound

The bioactivation of this compound is a sequential process involving hydrolysis followed by oxidation, occurring primarily in the intestine and liver.

Step 1: Esterase-Mediated Hydrolysis to 2-oxo-clopidogrel

Upon oral administration, this compound undergoes rapid and complete first-pass metabolism in the intestine.[1][4] The parent drug is typically undetectable in systemic circulation.[4] This initial and crucial step involves the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel. This reaction is catalyzed by two key non-CYP450 enzymes:

-

Carboxylesterase-2 (CES2): This enzyme plays a significant role in the hydrolysis of this compound in the human intestine.[1][4][5]

-

Arylacetamide Deacetylase (AADAC): AADAC is also a major contributor to the formation of 2-oxo-clopidogrel in the human intestine.[1][4][5]

The contribution of CES2 and AADAC to this compound hydrolysis in the human intestine has been estimated to be approximately 44.2% and 53.1%, respectively.[4] This esterase-mediated pathway bypasses the CYP2C19-dependent first step of clopidogrel activation, thus mitigating the impact of CYP2C19 genetic polymorphisms that cause clopidogrel resistance.[3][4]

Step 2: CYP450-Mediated Oxidation to the Active Thiol Metabolite

The intermediate metabolite, 2-oxo-clopidogrel, is then absorbed into the systemic circulation and transported to the liver. Here, it undergoes a second metabolic activation step, which is identical to that of clopidogrel.[2] This step involves the oxidation of the thiolactone ring of 2-oxo-clopidogrel to form the active thiol metabolite, designated as H4 or M15-2.[1][2][4] This reaction is catalyzed by several hepatic CYP450 enzymes, including:

The resulting active metabolite is responsible for the pharmacological activity of this compound. It forms an irreversible disulfide bond with the P2Y12 receptor on platelets, leading to the inhibition of platelet aggregation.

Inactivation Pathways

Parallel to the activation pathway, 2-oxo-clopidogrel can also be metabolized into inactive compounds. A major inactivation pathway involves the hydrolysis of 2-oxo-clopidogrel to an inactive carboxylic acid metabolite (CAM).[7] This reaction is primarily mediated by human carboxylesterase-1 (CES1).[2]

Metabolic Pathway Diagram

Caption: Metabolic activation pathway of this compound in vivo.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite in Healthy Chinese Volunteers [8][9]

| Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| 5 mg this compound | 0.33 - 0.50 | - | - |

| 75 mg Clopidogrel | 0.75 | - | - |

Note: At steady state, the pharmacokinetic parameters of the active metabolite of 75 mg clopidogrel were similar to those of 5 mg this compound.[8][9]

Table 2: In Vitro Hydrolysis of this compound and 2-oxo-clopidogrel [7]

| Species | Tissue | Substrate | Intrinsic Clearance (CLint) |

| Rat | Intestinal Microsomes | This compound | 53.28 L·h⁻¹·kg⁻¹ |

| Dog | Intestinal Microsomes | This compound | 3.643 L·h⁻¹·kg⁻¹ |

| Rat | Hepatic Microsomes | 2-oxo-clopidogrel | 2.304 L/h/kg |

| Dog | Hepatic Microsomes | 2-oxo-clopidogrel | 1.498 L/h/kg |

| Human | Hepatic Microsomes | 2-oxo-clopidogrel | 1.412 L/h/kg |

Table 3: Contribution of Esterases to this compound Hydrolysis in Human Intestinal Microsomes [4]

| Enzyme | Contribution (%) |

| CES2 | 44.2 |

| AADAC | 53.1 |

Experimental Protocols

This section provides an overview of the methodologies typically employed in the study of this compound's metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for this compound's metabolic activation and to determine the kinetics of these reactions.

Methodology:

-

Incubation: this compound or its intermediate metabolite, 2-oxo-clopidogrel, is incubated with a source of metabolic enzymes. This can include:

-

Human liver microsomes (HLMs)

-

Human intestinal microsomes (HIMs)

-

Recombinant human enzymes (e.g., specific CYPs, CES2, AADAC) expressed in a suitable system (e.g., insect cells).

-

-

Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution (e.g., Tris-HCl or potassium phosphate buffer, pH 7.4). For CYP-mediated reactions, a NADPH-generating system is required as a cofactor.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile). The samples are then processed (e.g., centrifugation to remove protein) and analyzed by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the parent compound and its metabolites.

-

Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, incubations are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

-

Reaction Phenotyping: To identify the specific enzymes involved, several approaches can be used:

-

Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific enzymes in a panel of individual donor HLMs.

-

Inhibition Studies: Known chemical inhibitors of specific enzymes are included in the incubation to assess their effect on metabolite formation.

-

Recombinant Enzymes: The metabolic activity of individual recombinant enzymes is directly tested.

-

In Vivo Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in animal models and humans.

Methodology:

-

Study Design: Studies can be single-dose or multiple-dose, and may include different dose levels. In human studies, a crossover design is often used to compare this compound with clopidogrel.

-

Drug Administration: this compound is administered orally to the study subjects (e.g., rats, dogs, or healthy human volunteers).

-

Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation. Urine and feces may also be collected over a specified period.

-

Sample Analysis: Plasma, urine, and fecal samples are analyzed using a validated LC-MS/MS method to determine the concentrations of this compound and its metabolites.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life (t½) using non-compartmental analysis.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]

- 8. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

The Crucial Role of Carboxylesterase-2 in the Bioactivation of Vicagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel, a novel thienopyridine antiplatelet agent, represents a significant advancement in the management of thrombotic events. As a prodrug, its therapeutic efficacy is contingent upon a two-step metabolic activation process. This technical guide provides an in-depth exploration of the initial and pivotal step in this compound's bioactivation: the hydrolysis mediated by Carboxylesterase-2 (CES2). By circumventing the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2C19, which is responsible for the activation of its predecessor clopidogrel, this compound offers the potential for a more predictable and consistent antiplatelet response. This guide will detail the metabolic pathway, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: this compound and the Need for Improved Antiplatelet Therapy

Thienopyridine derivatives are a cornerstone in the prevention of atherothrombotic events. However, the efficacy of clopidogrel, a widely used agent, is hampered by significant inter-individual variability in patient response. This variability is largely attributed to genetic polymorphisms in the CYP2C19 enzyme, a key player in its metabolic activation.[1][2] "Clopidogrel resistance" can lead to inadequate platelet inhibition and an increased risk of adverse cardiovascular events.[1]

This compound, a novel P2Y12 receptor antagonist, was designed to overcome this limitation.[3][4] Its activation pathway is intentionally engineered to be less dependent on the CYP450 system. The initial metabolic step for this compound is hydrolysis, primarily occurring in the intestine, to form the intermediate metabolite, 2-oxo-clopidogrel.[1][4][5][6][7] This crucial reaction is catalyzed by carboxylesterases, with Carboxylesterase-2 (CES2) playing a predominant role, alongside Arylacetamide Deacetylase (AADAC).[1][3][4][5][6][7][8]

The Metabolic Pathway of this compound: A Focus on CES2

The bioactivation of this compound is a sequential two-step process:

-

Step 1: Hydrolysis. this compound is rapidly and extensively hydrolyzed to 2-oxo-clopidogrel. This reaction is primarily carried out by CES2 and AADAC in the human intestine.[3][4][5][6][7] This initial step is critical as it bypasses the CYP2C19-dependent activation of clopidogrel.[1]

-

Step 2: Oxidation. The intermediate metabolite, 2-oxo-clopidogrel, is then oxidized by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver to form the active thiol metabolite, H4.[4][6] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.

The metabolic activation pathways of this compound and its precursor, clopidogrel, are depicted below to highlight the key differences.

Quantitative Analysis of CES2-Mediated this compound Metabolism

In vitro studies utilizing human intestine microsomes and recombinant enzymes have been instrumental in quantifying the contribution of CES2 to this compound hydrolysis.

| Enzyme Source | Parameter | Value | Reference |

| Recombinant Human CES2 | Km (μM) | 7.19 ± 0.16 | [5] |

| CLint (mL/min/mg protein) | 46.1 ± 3.1 | [5] | |

| Recombinant Human AADAC | Km (μM) | 9.79 ± 1.35 | [5] |

| CLint (mL/min/mg protein) | 39.0 ± 3.1 | [5] | |

| Human Intestine Microsomes | Contribution of CES2 to this compound Hydrolysis | 44.2% | [5][7] |

| Contribution of AADAC to this compound Hydrolysis | 53.1% | [5][7] |

Table 1: Kinetic Parameters and Contribution of Enzymes to this compound Hydrolysis.

Experimental Protocols

The following provides a generalized methodology for an in vitro experiment to determine the kinetics of this compound hydrolysis by CES2.

In Vitro Hydrolysis of this compound using Recombinant Human CES2

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by recombinant human CES2.

Materials:

-

This compound

-

2-oxo-clopidogrel standard

-

Recombinant human CES2 enzyme

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Trifluoroacetic acid

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of working solutions of this compound by diluting the stock solution in phosphate buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km.

-

Prepare a stock solution of the 2-oxo-clopidogrel standard for the calibration curve.

-

-

Enzymatic Reaction:

-

Pre-incubate the recombinant human CES2 enzyme in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound working solution to the pre-incubated enzyme solution.

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the product formation is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge the samples to precipitate the protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 2-oxo-clopidogrel.

-

Generate a calibration curve using the 2-oxo-clopidogrel standard to determine the concentration of the metabolite in the samples.

-

-

Data Analysis:

-

Calculate the initial velocity (V) of the reaction at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Impact on Drug Development and Clinical Practice

The CES2-mediated activation of this compound has several important implications:

-

Reduced Inter-individual Variability: By bypassing the polymorphic CYP2C19 enzyme for its initial activation, this compound is expected to exhibit a more consistent and predictable antiplatelet effect across different patient populations.[1][2]

-

Lower Potential for Drug-Drug Interactions: The reliance on CES2 and AADAC for the first metabolic step reduces the likelihood of drug-drug interactions with CYP2C19 inhibitors or inducers.[3][9]

-

Improved Therapeutic Profile: The efficient and rapid conversion of this compound to 2-oxo-clopidogrel may lead to a faster onset of action and a more potent antiplatelet effect compared to clopidogrel at equivalent doses.[1]

Conclusion

Carboxylesterase-2 is a key enzyme in the metabolic activation of this compound, catalyzing its initial hydrolysis to 2-oxo-clopidogrel. This CES2-dependent pathway is fundamental to this compound's design, offering a distinct advantage over clopidogrel by avoiding the variability associated with CYP2C19 genetics. A thorough understanding of the role of CES2 in this compound metabolism is essential for ongoing research, clinical trial design, and the optimization of antiplatelet therapies. The data and methodologies presented in this guide provide a solid foundation for professionals in the field to further explore and leverage the unique metabolic profile of this compound.

References

- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Vicagrel's Bioactivation: A Technical Guide to its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation and characterization of the active metabolite of Vicagrel, a novel thienopyridine antiplatelet agent. By circumventing the key metabolic bottleneck of its predecessor, Clopidogrel, this compound offers a more efficient and predictable bioactivation profile. This document provides a comprehensive overview of its metabolic pathway, the enzymes involved, pharmacokinetic data, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a next-generation P2Y12 receptor antagonist designed to overcome the limitations of Clopidogrel, particularly the genetic polymorphisms of the CYP2C19 enzyme that can lead to variable antiplatelet response.[1][2] Like Clopidogrel, this compound is a prodrug that requires a two-step metabolic process to form its active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.[1][3] The key innovation in this compound's design lies in its initial activation step, which relies on esterases rather than cytochrome P450 enzymes.[1][4]

The Metabolic Pathway of this compound

The bioactivation of this compound to its active thiol metabolite, designated as M15-2 (also referred to as H4), is a sequential two-step process.[5][6]

Step 1: Hydrolysis to 2-oxo-clopidogrel

The first and most critical step in this compound's activation is the rapid and complete hydrolysis of the parent drug to its intermediate metabolite, 2-oxo-clopidogrel.[1][5] This reaction is primarily catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[4][5][6] This initial conversion is significantly more efficient than that of Clopidogrel, which relies on CYP450 enzymes and suffers from a substantial portion of the drug being hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite.[3][5]

Step 2: Oxidation to the Active Metabolite (M15-2)

The intermediate, 2-oxo-clopidogrel, is then oxidized to the active thiol metabolite, M15-2.[5][6] This second step is identical to the final activation step of Clopidogrel and is mediated by several cytochrome P450 enzymes in the liver, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][6] Despite the involvement of CYP2C19 in this second step, the overall bioactivation of this compound is less dependent on this polymorphic enzyme compared to Clopidogrel due to the highly efficient first step.[2]

The active metabolite, M15-2, is unstable and is often derivatized with a stabilizing agent like 2-bromo-3'-methoxyacetophenone (MPB) for accurate quantification in plasma samples.[3]

dot

Caption: Metabolic activation pathway of this compound.

Pharmacokinetic Profile

The efficient metabolic activation of this compound results in a more favorable pharmacokinetic profile compared to Clopidogrel, with a significantly higher exposure to the active metabolite at a lower dose.[3][5]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Single 20 mg Oral Dose of [14C]this compound)[3]

| Metabolite | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUCinf (ng·h/mL) |

| M3 | 0.42 | 1.97 | 405 | 461 |

| M9-2 | 0.83 | 13.40 | 288 | 2890 |

| M15-1 | 0.42 | 2.54 | 76.4 | 59.0 |

| M15-2 (Active) | 0.33 | 2.05 | 60.1 | 41.8 |

Data presented as mean values.

Table 2: Comparison of Active Metabolite (M15-2) Pharmacokinetics: this compound vs. Clopidogrel[7][8]

| Drug (Dose) | Tmax (h) |

| This compound (5-15 mg) | 0.33 - 0.50 |

| Clopidogrel (75 mg) | ~0.75 |

Experimental Protocols

The characterization of this compound's active metabolite formation involves a series of in vitro and in vivo experiments.

In Vitro Metabolism in Intestinal and Hepatic Microsomes

This protocol is designed to investigate the enzymatic kinetics of this compound and its intermediate, 2-oxo-clopidogrel, in subcellular fractions.

Objective: To determine the contribution of intestinal and hepatic enzymes to the metabolism of this compound.

Materials:

-

Human intestinal microsomes (HIM)

-

Human liver microsomes (HLM)

-

Recombinant human CES2 and AADAC enzymes

-

This compound and 2-oxo-clopidogrel standards

-

Tris buffer (50 mM, pH 7.4)

-

NADPH regenerating system (for CYP-mediated reactions)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Methodology:

-

Incubation Preparation: Reaction mixtures are prepared in Tris buffer containing either HIM, HLM, or recombinant enzymes. Protein concentrations are optimized for each enzyme source (e.g., 20-50 µg/mL for intestinal microsomes).[7]

-

Pre-incubation: The reaction mixtures are pre-incubated at 37°C for a short period to equilibrate the temperature.

-

Reaction Initiation: The reaction is initiated by adding the substrate (this compound or 2-oxo-clopidogrel) at a specific final concentration (e.g., 10 µM).[7] For CYP-mediated oxidation studies, the NADPH regenerating system is also added.

-

Time Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes) to monitor the progress of the reaction.[7]

-

Reaction Termination: The reaction in each aliquot is terminated by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites in the supernatant are quantified using a validated LC-MS/MS method.

dot

Caption: In vitro metabolism experimental workflow.

Human Mass Balance Study

This protocol is designed to understand the absorption, metabolism, and excretion of this compound in humans.

Objective: To determine the pharmacokinetic profile, metabolic fate, and routes and extent of excretion of this compound and its metabolites.

Methodology:

-

Study Population: A small cohort of healthy male subjects is typically recruited.[8]

-

Dosing: A single oral dose of radiolabeled ([14C]) this compound is administered.[8]

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a specified period (e.g., 168 hours).[8]

-

Radioactivity Measurement: The total radioactivity in all collected samples is measured to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling and Identification: Plasma, urine, and fecal samples are analyzed using techniques like high-resolution mass spectrometry (HR-MS) to identify and characterize the various metabolites of this compound.[3]

-

Pharmacokinetic Analysis: The concentration-time data for the parent drug (if detectable) and its metabolites are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC.[3]

Chemical Characterization of the Active Metabolite

The active metabolite of this compound, M15-2, possesses a reactive thiol group which is crucial for its pharmacological activity.[3] This thioenol group is unstable in vivo, which necessitates derivatization with reagents like N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone (MPB) for stabilization and accurate quantification during bioanalysis.[3] High-resolution mass spectrometry is employed to elucidate the fragmentation patterns of this compound and its metabolites, allowing for their structural confirmation.[3]

Conclusion

The formation of this compound's active metabolite, M15-2, is a highly efficient process that circumvents the primary metabolic limitation of Clopidogrel. The initial hydrolysis by intestinal esterases, CES2 and AADAC, ensures a rapid and consistent supply of the intermediate, 2-oxo-clopidogrel, for subsequent oxidation by hepatic CYPs. This leads to a more predictable and potent antiplatelet effect. The detailed experimental protocols and pharmacokinetic data presented in this guide provide a solid foundation for researchers and drug development professionals working on this compound and other novel antiplatelet therapies.

References

- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semi-mechanistic population pharmacokinetics analysis reveals distinct CYP2C19 dependency in the bioactivation of this compound and clopidogrel to active metabolite M15-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]

- 8. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Vicagrel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, orally active thienopyridine antiplatelet agent designed to improve upon the therapeutic profile of clopidogrel.[1][2] It acts as an irreversible inhibitor of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[2][3] The primary innovation of this compound lies in its metabolic activation pathway. Unlike clopidogrel, which relies on the polymorphic cytochrome P450 (CYP) enzyme CYP2C19 for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC).[4][5] This distinction is critical, as it allows this compound to bypass the genetic variability associated with CYP2C19, which can lead to clopidogrel resistance and variable patient responses.[4][6] Preclinical studies in animal models have demonstrated that this compound is more rapidly and extensively converted to its active metabolite compared to clopidogrel, suggesting a more potent and predictable antiplatelet effect.[7][8]

Mechanism of Action and Metabolic Activation

This compound and clopidogrel are both prodrugs that require a two-step metabolic conversion to their active thiol metabolite, which then irreversibly binds to the P2Y12 receptor on platelets.[3][4] The key difference lies in the first metabolic step. Clopidogrel is oxidized by CYP enzymes, primarily CYP2C19, to form 2-oxo-clopidogrel.[4] In contrast, this compound is hydrolyzed by esterases to the same intermediate, 2-oxo-clopidogrel.[4][5] This circumvents the rate-limiting and genetically variable CYP2C19-dependent step.[4] From 2-oxo-clopidogrel, both pathways converge, with a subsequent oxidation step leading to the formation of the active metabolite.[7]

Preclinical Efficacy

Preclinical studies in rats and beagle dogs have consistently shown that this compound leads to a significantly higher exposure of the active metabolite compared to equimolar doses of clopidogrel. This enhanced bioactivation translates to a more potent antiplatelet effect.

Pharmacokinetic Comparison

The conversion efficiency of this compound to its active metabolite is markedly superior to that of clopidogrel. Following intravenous administration in rats, the transformation efficiency of this compound to 2-oxo-clopidogrel was 94%, whereas it was only 13% for clopidogrel.[7][8][9] This leads to substantially higher plasma concentrations of both the intermediate and the final active metabolite.

| Parameter | Animal Model | This compound | Clopidogrel | Fold Increase (this compound vs. Clopidogrel) | Reference |

| Exposure to 2-oxo-clopidogrel (AUC, µg·h/L) | Rats (Oral) | 58.6 ± 10.2 | 10.2 ± 6.6 | ~6-fold | [7][8] |

| Dogs (Oral) | 97.1 ± 51.9 | 16.1 ± 3.3 | ~6-fold | [7][8] | |

| Exposure to Active Metabolite (AUC, µg·h/L) | Rats (Oral) | 59.0 ± 18.8 | 14.4 ± 9.6 | ~4-fold | [7][8] |

| Dogs (Oral) | 635.1 ± 114.5 | 99.0 ± 10.3 | ~6-fold | [7][8] | |

| Data presented as mean ± standard deviation. |

Pharmacodynamic Comparison

The increased bioavailability of the active metabolite results in a more pronounced and rapid inhibition of platelet aggregation (IPA). In ex vivo studies using adenosine diphosphate (ADP) as an agonist, this compound demonstrated a dose-dependent and more potent antiplatelet effect than clopidogrel.[7]

| Drug/Dose | Time Point | Mean Inhibition of Platelet Aggregation (%IPA) | Animal Model | Reference |

| This compound (3 mg/kg) | Not Specified | Effective Inhibition | Rats | [2] |

| This compound (5 mg) | Day 10, 4h post-dose | 32.4% | Healthy Volunteers | [9] |

| This compound (10 mg) | Day 10, 4h post-dose | 60.7% | Healthy Volunteers | [9] |

| This compound (15 mg) | Day 10, 4h post-dose | 79.1% | Healthy Volunteers | [9] |

| Clopidogrel (75 mg) | Day 10, 4h post-dose | 46.6% | Healthy Volunteers | [9] |

| Note: While some data is from early human trials, it reflects the preclinical findings of enhanced potency. |

Preclinical Safety and Tolerability

Safety pharmacology studies have indicated that this compound is well-tolerated. In a single-dose acute toxicity study in mice, this compound demonstrated very low toxicity even at high doses (5 g/kg).[2] Early-phase human clinical trials have also reported a favorable safety profile.

| Dose Group | Number of Subjects | Subjects with Adverse Events (AEs) | Percentage of Subjects with AEs | Most Common AEs | Reference |

| This compound (5 mg) | 8 | 1 | 12.5% | Mild, reversible | [4] |

| This compound (20 mg) | 8 | 2 | 25.0% | Mild, reversible | [4] |

| This compound (40 mg) | 8 | 4 | 50.0% | Mild, reversible | [4] |

| This compound (60 mg) | 8 | 5 | 62.5% | Mild, reversible, prolonged PT | [4] |

| This compound (75 mg) | 7 | 5 | 71.4% | Mild, reversible | [4] |

| Clopidogrel (75 mg) | 8 | Not specified, similar to lower this compound doses | Not specified | Mild, reversible | [4] |

| Placebo | Not specified | Not specified, lower than active treatment groups | Not specified | Not applicable | [4] |

| Data from a single ascending dose study in healthy Chinese volunteers. No serious adverse events were reported. |

Experimental Protocols

Pharmacokinetic Studies in Rats and Beagle Dogs

-

Objective: To compare the in vivo conversion of this compound and clopidogrel to their respective active metabolites.[8]

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.[9][10]

-

Drug Administration: this compound or clopidogrel was administered via intravenous injection or oral gavage at equimolar doses.[8][9]

-

Sample Collection: Serial blood samples were collected at predetermined time points post-dosing.

-

Bioanalysis: Plasma concentrations of the parent drug, 2-oxo-clopidogrel, and the active metabolite were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]

-

Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated.[5]

Ex Vivo Platelet Aggregation Assays

-

Objective: To assess the inhibitory effect of this compound on platelet function.

-

Methodology:

-

Blood samples are collected from animals previously treated with this compound, clopidogrel, or a vehicle control.

-

Platelet-rich plasma (PRP) is prepared by centrifugation.

-

Platelet aggregation is induced by adding an agonist, typically adenosine diphosphate (ADP).

-

The change in light transmittance through the PRP sample is measured using a light transmission aggregometer. The degree of aggregation is inversely proportional to the light transmittance.

-

The percentage inhibition of platelet aggregation (%IPA) is calculated by comparing the aggregation in samples from drug-treated animals to that of control animals.[6]

-

-

Alternative Method: The VerifyNow-P2Y12 assay, a point-of-care test, can also be used to measure P2Y12 receptor blockade.[9]

Conclusion

Preclinical data strongly support the therapeutic potential of this compound as a next-generation P2Y12 inhibitor. Its unique metabolic activation via esterases, rather than the polymorphic CYP2C19 enzyme, results in a more efficient and predictable generation of its active metabolite.[4][8] This translates to a faster onset of action and a more potent antiplatelet effect compared to clopidogrel at equivalent molar doses in animal models.[7] Furthermore, initial safety and tolerability studies have shown this compound to be safe, with a low incidence of serious adverse events.[2][4] These promising preclinical findings have provided a solid foundation for the ongoing clinical development of this compound as a potential new standard of care for patients requiring antiplatelet therapy.[9][11]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of this compound, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

- 10. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

Early phase clinical trial results for Vicagrel

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Vicagrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, a novel, orally active antiplatelet agent. This compound is a thienopyridine P2Y12 inhibitor designed to overcome some of the limitations of existing therapies, such as clopidogrel, particularly the metabolic variability associated with CYP2C19 genetic polymorphisms. This document synthesizes key findings on this compound's pharmacodynamics, pharmacokinetics, and safety profile from Phase I and Phase II clinical trials, presents the experimental protocols employed, and visualizes the core mechanisms and study designs.

This compound is a prodrug that, like clopidogrel, is converted to an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from binding to the receptor, thereby blocking a key pathway in platelet activation and aggregation.

A crucial distinction of this compound is its metabolic activation pathway. The initial hydrolysis step is catalyzed by esterases, such as carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than the cytochrome P450 (CYP) enzymes, notably CYP2C19, which are central to clopidogrel's activation. This circumvents the issue of "clopidogrel resistance" often observed in individuals with loss-of-function CYP2C19 alleles. This compound and clopidogrel share the same subsequent intermediate (2-oxo-clopidogrel) and the same final active metabolite (M15-2).

Vicagrel: A Technical Whitepaper on Potential Therapeutic Indications Beyond Acute Coronary Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally administered antiplatelet agent and a P2Y12 receptor antagonist, currently under investigation for a range of thrombotic cardiovascular and cerebrovascular diseases. While its primary development has focused on acute coronary syndrome (ACS), a New Drug Application (NDA) has been filed with the U.S. Food and Drug Administration (FDA) for expanded indications, including ischemic stroke and peripheral artery disease (PAD)[1][2]. This document provides a comprehensive technical overview of the available data supporting the exploration of this compound beyond ACS, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies. It is important to note that while the NDA for ischemic stroke and PAD has been submitted, detailed results from pivotal clinical trials for these specific indications are not yet widely available in the public domain.

Introduction

The inhibition of platelet aggregation is a critical therapeutic strategy in the management of atherothrombotic diseases. This compound, a thienopyridine derivative, represents a next-generation P2Y12 inhibitor designed to overcome some of the limitations of clopidogrel, a widely used antiplatelet medication[3][4]. Specifically, this compound's metabolic activation pathway is independent of the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, potentially offering a more predictable and consistent antiplatelet effect across different patient populations[5][6]. This whitepaper will delve into the scientific rationale and available evidence for this compound's use in ischemic stroke and PAD.

Mechanism of Action

This compound is a prodrug that, like clopidogrel, ultimately leads to the irreversible inhibition of the P2Y12 receptor on platelets[3]. However, the initial step in its metabolic activation is distinct. This compound is hydrolyzed to its active intermediate metabolite by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine, bypassing the CYP2C19-dependent step that is a major source of variability in clopidogrel's efficacy[5][7]. This active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation[3].

Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the Gi protein-coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and subsequent potentiation of platelet aggregation. By irreversibly blocking the P2Y12 receptor, this compound's active metabolite prevents these downstream signaling events.

Preclinical and Clinical Data

While specific efficacy data for this compound in ischemic stroke and PAD animal models or completed clinical trials are not yet publicly available, existing preclinical and Phase I/II clinical data in other indications provide a strong rationale for its investigation in these conditions.

Preclinical Data

Preclinical studies in rats and dogs have demonstrated that this compound is more efficiently converted to its active metabolite compared to clopidogrel[7]. This leads to a more potent and predictable inhibition of platelet aggregation.

| Parameter | This compound | Clopidogrel | Species | Reference |

| Conversion to Active Metabolite | ~5-fold higher | Baseline | Rats and Dogs | [7] |

| Platelet Aggregation Inhibition (ADP-induced) | Significant inhibition at 3 mg/kg | Less effective at equivalent molar doses | Rats | [8] |

Clinical Data

A Phase I study in healthy Chinese volunteers demonstrated that this compound is well-tolerated and achieves rapid and potent dose-dependent platelet inhibition[7]. A single oral dose of 40 mg of this compound resulted in nearly complete inhibition of ADP-induced platelet aggregation within 4 hours[7].

| Dose (single oral) | Mean % Inhibition of Platelet Aggregation (IPA) at 4 hours | Reference |

| This compound 5 mg | 5.6% ± 5.7% | [7] |

| This compound 10 mg | 11.3% ± 9.6% | [7] |

| This compound 20 mg | 41.9% ± 25.2% | [7] |

| This compound 40 mg | 84.8% ± 14.5% | [7] |

| This compound 60 mg | 78.5% ± 12.1% | [7] |

| This compound 75 mg | 86.7% ± 10.8% | [7] |

| Clopidogrel 75 mg | No measurable effect | [7] |

A Phase II clinical trial (NCT03599284) in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI) showed that this compound had a comparable antiplatelet effect and safety profile to clopidogrel at much lower doses[9][10].

Potential Therapeutic Indications Beyond ACS

Ischemic Stroke

The rationale for this compound's use in the secondary prevention of ischemic stroke is based on its potent antiplatelet effects. By preventing the formation of platelet-rich thrombi in the cerebral vasculature, this compound may reduce the risk of recurrent ischemic events. Its predictable metabolism is particularly advantageous in this patient population, where consistent antiplatelet efficacy is crucial.

Peripheral Artery Disease (PAD)

PAD is characterized by atherosclerotic blockages in the arteries of the lower limbs, leading to an increased risk of thrombotic events. Antiplatelet therapy is a cornerstone of PAD management. This compound's ability to provide consistent and potent platelet inhibition may offer a therapeutic advantage in preventing limb ischemia and other cardiovascular complications in patients with PAD.

Experimental Protocols

Detailed protocols for this compound studies in ischemic stroke and PAD are not yet published. However, based on the design of the Phase II trial in ACS (NCT03599284), a typical clinical trial protocol for these indications would likely include the following components[9]:

-

Study Design: A multicenter, randomized, double-blind, active-controlled trial.

-

Patient Population: Patients with a recent history of ischemic stroke or diagnosed with symptomatic PAD.

-

Intervention: this compound at a specified loading and maintenance dose compared to a standard-of-care antiplatelet agent (e.g., clopidogrel).

-

Primary Efficacy Endpoints:

-

For Ischemic Stroke: Composite of recurrent ischemic stroke, myocardial infarction, or death from any vascular cause.

-

For PAD: Composite of acute limb ischemia, major amputation for vascular causes, myocardial infarction, ischemic stroke, or death from any vascular cause.

-

-

Safety Endpoints: Incidence of major and minor bleeding events, as defined by standardized criteria (e.g., BARC or TIMI classifications).

-

Pharmacodynamic Assessments: Platelet function testing (e.g., light transmission aggregometry, VerifyNow P2Y12 assay) at specified time points to measure the degree of platelet inhibition.

Experimental Workflow

Conclusion

This compound is a promising novel P2Y12 inhibitor with a predictable metabolic profile that may offer advantages over existing antiplatelet therapies. While its development has been centered on ACS, there is a strong scientific rationale for its investigation in other thrombotic conditions such as ischemic stroke and PAD. The filing of an NDA for these indications suggests that supportive data from pivotal trials may become available in the near future. Further research and the publication of these trial results are eagerly awaited to fully elucidate the therapeutic potential of this compound in these expanded patient populations.

References

- 1. GBI SOURCE [source.gbihealth.com.cn]

- 2. Jiangsu Vcare Files NDA for this compound Capsules with US FDA [prnewswire.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 5. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]

- 6. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Vicagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible antagonist of the P2Y12 receptor.[1] While its primary therapeutic application lies in the prevention of thrombotic events in patients with cardiovascular diseases, emerging evidence suggests that the modulation of the P2Y12 receptor may also confer significant anti-inflammatory benefits. This technical guide explores the theoretical basis for the anti-inflammatory properties of this compound, outlines potential mechanisms of action, and provides a framework of experimental protocols for the investigation and quantification of these effects. Although direct experimental data on this compound's anti-inflammatory actions are limited, this document serves as a comprehensive resource for researchers aiming to elucidate this promising therapeutic avenue.

Introduction to this compound and its Primary Mechanism of Action

This compound is a thienopyridine-class prodrug, designed as an analog of clopidogrel to overcome some of its limitations, such as metabolic variability.[2][3] Once administered, this compound is metabolized into its active form, which then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][4] The P2Y12 receptor is a key component in the process of platelet activation and aggregation. By blocking this receptor, this compound inhibits platelet-mediated thrombus formation, a critical process in the pathophysiology of acute coronary syndromes and other cardiovascular events.[4][5]

The Intersection of Platelet Function and Inflammation

Beyond their role in hemostasis and thrombosis, platelets are increasingly recognized as key players in the inflammatory response. Activated platelets can release a plethora of inflammatory mediators, including cytokines and chemokines, and can interact directly with leukocytes, promoting their recruitment to sites of inflammation. The P2Y12 receptor is central to these pro-inflammatory functions of platelets. Inhibition of the P2Y12 receptor, therefore, presents a plausible strategy for mitigating inflammation. Studies with other P2Y12 inhibitors, such as clopidogrel, have demonstrated a reduction in inflammatory markers and inhibition of pro-inflammatory signaling pathways like NF-κB.[6]

Potential Anti-inflammatory Signaling Pathways of this compound

Based on its mechanism as a potent P2Y12 receptor antagonist, this compound is hypothesized to exert anti-inflammatory effects through the following pathways:

-

Inhibition of Platelet-Leukocyte Aggregation: By preventing platelet activation, this compound can reduce the formation of platelet-leukocyte aggregates, a critical step in the recruitment of inflammatory cells to the vascular endothelium.

-

Reduction of Pro-inflammatory Mediator Release: Inhibition of the P2Y12 receptor can decrease the release of inflammatory cytokines and chemokines from activated platelets.

-

Downregulation of NF-κB Signaling: As observed with other P2Y12 inhibitors, this compound may suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[6]

The following diagram illustrates the hypothetical anti-inflammatory signaling pathway of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Protocols for Assessing Anti-inflammatory Properties

To investigate the anti-inflammatory effects of this compound, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Assays

-

Platelet-Leukocyte Aggregation Assay:

-

Isolate platelets and leukocytes from whole blood.

-

Pre-incubate isolated platelets with varying concentrations of this compound's active metabolite or vehicle control.

-

Activate platelets with a P2Y12 agonist (e.g., ADP).

-

Co-culture activated platelets with isolated leukocytes.

-

Quantify platelet-leukocyte aggregates using flow cytometry.

-

-

Measurement of Inflammatory Cytokine Release:

-

Culture isolated platelets or a co-culture of platelets and monocytes/macrophages.

-

Treat cells with this compound's active metabolite or vehicle control.

-

Stimulate cells with an inflammatory agonist (e.g., lipopolysaccharide - LPS).

-

Collect supernatant after a defined incubation period.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead array.

-

-

NF-κB Activation Assay:

-

Use a suitable cell line (e.g., endothelial cells, monocytes) that expresses the P2Y12 receptor.

-

Transfect cells with an NF-κB reporter construct (e.g., luciferase reporter).

-

Treat cells with this compound's active metabolite or vehicle control.

-

Stimulate NF-κB activation with a known inducer (e.g., TNF-α, LPS).

-

Measure reporter gene activity (e.g., luminescence) to quantify NF-κB activation.

-

In Vivo Models

-

Carrageenan-Induced Paw Edema Model:

-

Administer this compound or a vehicle control orally to rodents.

-

After a defined pre-treatment period, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.[7]

-

Measure the volume of the paw at regular intervals using a plethysmometer.[7]

-

Calculate the percentage of edema inhibition compared to the control group.

-

-

Thioglycollate-Induced Peritonitis Model:

-

Treat animals with this compound or a vehicle control.

-

Inject thioglycollate medium into the peritoneal cavity to induce leukocyte migration.

-

After a specific time, perform a peritoneal lavage to collect the inflammatory exudate.

-

Count the number of recruited leukocytes (e.g., neutrophils, macrophages) in the lavage fluid.

-

The following diagram illustrates a general experimental workflow for screening the anti-inflammatory potential of a compound like this compound.

Caption: General experimental workflow for anti-inflammatory screening.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.

| Experimental Model | Parameter Measured | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Aspirin) |

| Platelet-Leukocyte Aggregation | % Aggregation | ||||

| Cytokine Release (LPS-stimulated) | TNF-α (pg/mL) | ||||